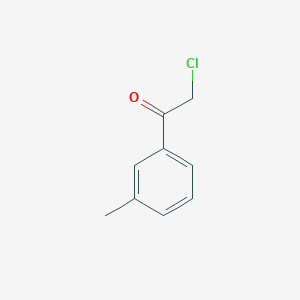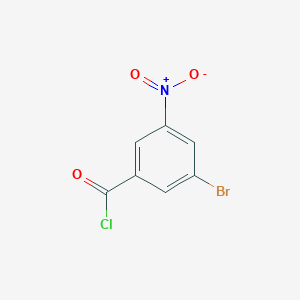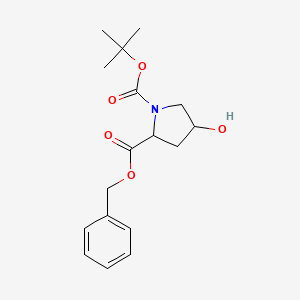
2-Chloro-1-(3-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3’-methylacetophenone is an organic compound with the molecular formula C9H9ClO It is a derivative of acetophenone, where the acetophenone core is substituted with a chlorine atom at the 2-position and a methyl group at the 3’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3’-methylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-3’-methylacetophenone may involve similar Friedel-Crafts acylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-chloro-3’-methylbenzoic acid.
Reduction: Formation of 2-chloro-3’-methylbenzyl alcohol.
Substitution: Formation of various substituted acetophenone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3’-methylacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3’-methylacetophenone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methyl group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroacetophenone: Lacks the methyl group, which can affect its reactivity and applications.
3’-Methylacetophenone: Lacks the chlorine atom, leading to different chemical properties and reactivity.
4-Chloro-3’-methylacetophenone:
Uniqueness
2-Chloro-3’-methylacetophenone is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct electronic and steric properties. These properties can make it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2-chloro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 |
Clé InChI |
NEONXKZDDPNEQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[2,3-b]pyridin-3-ylmethanamine](/img/structure/B8796644.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)ethanamine](/img/structure/B8796650.png)

![2,4,6-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B8796669.png)


![N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B8796679.png)
![4-(Benzylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B8796688.png)




